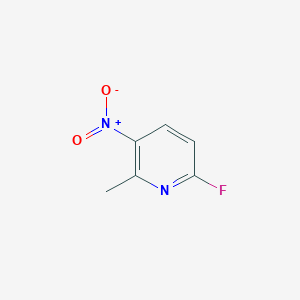

6-Fluoro-2-methyl-3-nitropyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoro-2-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLRFRZVCOWBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496867 | |

| Record name | 6-Fluoro-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18605-16-8 | |

| Record name | 6-Fluoro-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-2-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorinated Pyridine Architectures in Chemical Sciences

The incorporation of fluorine into organic molecules, particularly into aromatic systems like pyridine (B92270), has become a cornerstone of modern chemical and pharmaceutical design. nih.gov Fluorinated pyridine architectures are of paramount importance due to the unique properties that the fluorine atom confers upon the parent molecule. nih.gov The high electronegativity, small atomic radius, and low polarizability of fluorine can dramatically alter a molecule's physical, chemical, and biological characteristics. nih.gov

In medicinal chemistry, the introduction of a C-F bond can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. nih.govrsc.org Currently, approximately 20% of all pharmaceuticals on the market are fluorinated compounds. rsc.org Pyridine and its derivatives are themselves crucial components in the production of biologically active substances for the pharmaceutical and agrochemical industries. chemeurope.comuni-muenster.de Consequently, fluorinated pyridines are highly sought-after motifs in drug discovery.

In materials science, fluorinated compounds often exhibit increased thermal stability and chemical resistance. nih.gov These properties are desirable for developing robust polymers, liquid crystals, and other advanced materials. The selective introduction of fluorine into a pyridine ring allows for the fine-tuning of electronic properties, which is critical for creating materials with specific optical or electronic functions.

Key Properties Conferred by Fluorination:

Enhanced Metabolic Stability: The strength of the C-F bond can block metabolic pathways, prolonging the active life of a drug.

Increased Lipophilicity: Fluorine can improve a molecule's ability to pass through cell membranes.

Modulated Acidity/Basicity: The electron-withdrawing nature of fluorine can significantly alter the pKa of the pyridine nitrogen.

Improved Binding Interactions: Fluorine can participate in unique non-covalent interactions with biological receptors.

Strategic Position of 6 Fluoro 2 Methyl 3 Nitropyridine Within Nitropyridine Derivatives Research

Nitropyridines are a significant class of compounds in organic chemistry, primarily serving as versatile and readily available precursors for a wide array of more complex heterocyclic systems. nih.govnih.gov The nitro group is a powerful electron-withdrawing group, which activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of various functional groups onto the pyridine scaffold. mdpi.commdpi.com

Within this context, 6-Fluoro-2-methyl-3-nitropyridine holds a strategic position. The presence of the nitro group at the 3-position, coupled with the fluorine atom at the 6-position, renders the pyridine ring highly electron-deficient. This electronic profile makes it an excellent substrate for SNAr reactions, where either the fluorine or the nitro group can potentially act as a leaving group, depending on the reaction conditions and the nucleophile used. Research has shown that the nitro group in compounds like methyl 3-nitropyridine-4-carboxylate can be successfully replaced by various nucleophiles, highlighting its utility as a leaving group. mdpi.com

Furthermore, nitropyridines themselves have demonstrated a range of biological activities, including antifungal and anticancer properties. nih.gov They are also used as intermediates in the synthesis of radiolabeled compounds for applications like positron-emission tomography (PET). nih.gov The specific substitution pattern of this compound, with its methyl, fluoro, and nitro groups, offers a unique combination of reactivity and structural features for the synthesis of novel bioactive molecules and functional materials. nih.govmdpi.com

Overview of Research Trajectories for Electron Deficient Pyridines

Regioselective Synthesis Strategies for Fluoronitropyridines

Achieving the desired substitution pattern on the pyridine ring is a significant challenge in the synthesis of compounds like this compound. The electronic properties of the pyridine ring, influenced by the nitrogen heteroatom and existing substituents, dictate the position of incoming groups.

Fluorination Approaches in Pyridine Scaffolds

Direct fluorination of pyridine rings is often difficult to control. scienceinfo.com Therefore, indirect methods are typically employed. Nucleophilic aromatic substitution (SNAr) is a common strategy, where a leaving group at the 2- or 4-position of the pyridine ring is displaced by a fluoride source. For the synthesis of this compound, this would typically involve a precursor with a leaving group at the 6-position.

Another powerful method is the Balz-Schiemann reaction, which converts a primary aromatic amine to an aryl fluoride via a diazonium tetrafluoroborate intermediate. scienceinfo.comwikipedia.org This approach is particularly useful for introducing fluorine at positions not easily accessible by SNAr. The reaction proceeds through diazotization of an aminopyridine, followed by thermal or photochemical decomposition of the resulting diazonium salt. wikipedia.orgorganic-chemistry.org

Recent advancements have introduced modifications to the classical Balz-Schiemann reaction, such as using alternative counterions like hexafluorophosphates (PF₆⁻) or employing nitrosonium salts like [NO]SbF₆ to effect diazotization without isolating the diazonium intermediate. wikipedia.org Diazotization can also be carried out in liquid hydrogen fluoride, which serves as both the solvent and the fluoride source. wikipedia.org

Nitration Pathways in Fluoro-Methylpyridines

The introduction of a nitro group onto a pre-existing fluoro-methylpyridine scaffold must be carefully controlled to achieve the desired 3-nitro regiochemistry. The directing effects of the existing substituents play a crucial role. For a substrate like 6-fluoro-2-methylpyridine, the fluorine atom is a deactivating ortho-, para-director, while the methyl group is an activating ortho-, para-director.

Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The conditions must be carefully optimized to favor nitration at the 3-position, which is ortho to the activating methyl group and meta to the deactivating fluorine atom. A procedure for the nitration of a related compound, 5-hydroxy-2-methylpyridine, involves using fuming nitric acid in concentrated sulfuric acid at a controlled temperature. prepchem.com This highlights the strong conditions often required for the nitration of deactivated or moderately activated pyridine rings.

Conversion Pathways from Related Halogenated Pyridines

Synthesizing this compound can also be achieved by modifying more readily available halogenated pyridines.

Substitution Reactions from Chloro-Nitropyridine Precursors

One of the most direct and industrially viable routes to this compound is through a halogen exchange (Halex) reaction. This involves the nucleophilic substitution of a chlorine atom with a fluoride ion. The starting material for this process is 6-chloro-2-methyl-3-nitropyridine.

This SNAr reaction is facilitated by the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack. The reaction is typically performed using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane. usgs.govresearchgate.net

The efficacy of alkali metal fluorides in halogen exchange reactions generally follows the order CsF > RbF > KF > NaF. researchgate.net The reactivity is often enhanced by the use of phase-transfer catalysts, such as crown ethers (e.g., 18-crown-6) or quaternary ammonium salts, which increase the solubility and nucleophilicity of the fluoride salt in the organic solvent. researchgate.netdigitellinc.com

| Fluoride Source | Solvent | Catalyst | Temperature (°C) | Typical Reaction Time |

|---|---|---|---|---|

| Spray-dried KF | Sulfolane | None | 220 | Several hours |

| KF | Acetonitrile | 18-crown-6 | Reflux | Variable |

| CsF | DMSO | None | 100-150 | Variable |

| KF | DMF | Tetrabutylammonium bromide | 120-160 | Several hours |

Utilization of Aminopyridine Derivatives via Diazotization-Fluorination

The Balz-Schiemann reaction provides a robust alternative for synthesizing this compound from an amino precursor. scienceinfo.comwikipedia.org The synthesis would start from 6-amino-2-methyl-3-nitropyridine.

The process involves two key steps:

Diazotization: The aminopyridine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like tetrafluoroboric acid (HBF₄), at low temperatures (0-5 °C). This converts the amino group into a diazonium tetrafluoroborate salt. scienceinfo.comyoutube.com

Fluorodediazoniation: The isolated and dried diazonium salt is then thermally decomposed. scienceinfo.comorganic-chemistry.org Heating the salt causes the loss of nitrogen gas and boron trifluoride, resulting in the formation of the desired aryl fluoride. wikipedia.org

| Step | Reagent(s) | Purpose | Intermediate/Product |

|---|---|---|---|

| Diazotization | NaNO₂, HBF₄ | Forms diazonium salt | Ar-N₂⁺BF₄⁻ |

| Fluorodediazoniation | Heat (Δ) or UV light (hν) | Decomposes diazonium salt | Ar-F + N₂ + BF₃ |

Improvements to this classic reaction include performing it in ionic liquids or using alternative fluoride sources to avoid the isolation of potentially unstable diazonium intermediates. wikipedia.orgorganic-chemistry.org

Optimization of Reaction Conditions and Catalyst Systems in Synthesis

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing reaction times and side product formation. For the synthesis of this compound, particularly via the Halex reaction, several factors are key.

Fluoride Source and Preparation: The reactivity of potassium fluoride is highly dependent on its physical state. Spray-dried or anhydrous KF is significantly more effective than its hydrated counterpart. researchgate.net

Solvent Choice: Polar aprotic solvents are essential for dissolving the reactants and facilitating the SNAr mechanism. The choice of solvent can influence reaction rates and temperatures required.

Catalyst Systems: Phase-transfer catalysts are instrumental in overcoming the low solubility of alkali metal fluorides in organic solvents. digitellinc.comnih.gov Catalysts like 18-crown-6 encapsulate the potassium ion, leaving a "naked," highly reactive fluoride anion. researchgate.net Organoboranes and hypervalent iodine(III) compounds have also been explored as catalysts to facilitate fluorination under milder conditions. nih.govrsc.orgcas.cn

Temperature and Time: These parameters must be carefully balanced. Higher temperatures increase the reaction rate but can also lead to the formation of decomposition products. Optimization studies are necessary to find the ideal temperature for a specific substrate and solvent system. researchgate.netresearchgate.net

Recent research in catalysis has focused on developing systems that can operate under milder conditions. For instance, the use of organoboranes as phase-transfer catalysts for nucleophilic fluorination with CsF has shown that boranes with optimal fluoride affinity can be highly effective. nih.govrsc.org Similarly, hypervalent iodine(III) compounds have been shown to catalyze Balz-Schiemann type fluorinations at significantly lower temperatures (25–60 °C) than the traditional thermal decomposition. cas.cn

Isolation and Purification Methodologies for Research Applications

The isolation and purification of this compound and its analogues from reaction mixtures are critical steps to ensure high purity for subsequent research applications. The choice of method depends on the physical properties of the target compound (e.g., solid or liquid), its stability, and the nature of the impurities. numberanalytics.comtcichemicals.com

Recrystallization is a fundamental and widely used technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures. mt.com An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. mt.com For nitropyridine derivatives, common solvent systems include mixtures like ethyl acetate/petroleum ether or ethanol/water. chemicalforums.comreddit.com The process involves dissolving the crude solid in a minimum amount of hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. mt.com For compounds that are highly soluble in one solvent and insoluble in another, a two-solvent recrystallization method can be employed. chemicalforums.com The compound is dissolved in the "good" solvent, and the "poor" solvent (antisolvent) is added dropwise until the solution becomes cloudy, inducing crystallization. chemicalforums.com

Chromatographic techniques are indispensable for purifying both liquid and solid compounds, especially for separating mixtures with similar properties.

Flash Column Chromatography: This is a rapid form of preparative column chromatography that uses moderate pressure to push the solvent through the stationary phase (typically silica gel). It is highly effective for separating the target compound from reaction byproducts and unreacted starting materials. A common mobile phase for substituted pyridines is a gradient of ethyl acetate in hexanes. nih.gov The separation is based on the differential partitioning of the components between the stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reversed-phase HPLC (RP-HPLC) is often the method of choice. This technique is particularly useful for purifying fluorinated compounds. researchgate.net The separation of fluorinated pyridines can be achieved on columns like a C18 or a specialized Primesep mixed-mode column. researchgate.netsielc.com The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.com The purity of the collected fractions is often verified by analytical HPLC, and the identity confirmed by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). bldpharm.com

Gas Chromatography (GC): While primarily an analytical technique, GC is used to assess the purity of volatile compounds like this compound. tcichemicals.com

After initial workup, which often involves extraction with a solvent like dichloromethane followed by drying over an anhydrous salt like sodium sulfate, these purification methods are applied to yield the final, high-purity product. chemicalbook.com

Table 2: Common Purification Techniques for Substituted Pyridines

| Technique | Stationary/Mobile Phase or Solvent System | Application Notes |

|---|---|---|

| Recrystallization | Ethyl acetate/Petroleum ether, Ethanol/Water, Heptanes/Ethyl acetate | Effective for solid compounds. Choice of solvent is critical and often determined empirically. mt.comreddit.com |

| Flash Chromatography | Stationary: Silica Gel Mobile: Ethyl acetate/Hexanes gradient | Standard method for routine purification of reaction mixtures. nih.gov |

| Preparative RP-HPLC | Stationary: C18, C8, or other modified silica Mobile: Acetonitrile/Water with buffer | Provides high-purity compounds. Method validation is crucial for reproducible results. researchgate.net |

| Analytical HPLC/LC-MS | Various reversed-phase columns | Used for purity assessment and structural confirmation of the final product. bldpharm.com |

Nucleophilic Aromatic Substitution (SNAr) Chemistry

The pyridine ring in this compound is electron-deficient, a characteristic that is further amplified by the potent electron-withdrawing nitro group. This electronic-deficiency makes the aromatic system susceptible to attack by nucleophiles, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group.

Investigation of Halogen Displacement by Various Nucleophiles

The fluorine atom at the C-6 position of this compound is a potential leaving group in SNAr reactions. The reactivity of halogens as leaving groups in SNAr reactions on pyridine rings is well-documented. In many instances, fluoride is a surprisingly effective leaving group, often more so than other halogens. This is attributed to its high electronegativity, which strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge.

While specific studies on the displacement of the fluorine in this compound are not extensively reported, reactions with common nucleophiles such as amines, alkoxides, and thiols are anticipated. For instance, the reaction with a generic amine (R₂NH) would be expected to yield the corresponding 6-amino-2-methyl-3-nitropyridine derivative.

| Nucleophile | Expected Product |

| Amines (e.g., R₂NH) | 6-(Dialkylamino)-2-methyl-3-nitropyridine |

| Alkoxides (e.g., RO⁻) | 6-Alkoxy-2-methyl-3-nitropyridine |

| Thiols (e.g., RS⁻) | 6-(Alkylthio)-2-methyl-3-nitropyridine |

This table presents expected products from the displacement of the fluorine atom based on general SNAr reactivity principles.

Mechanistic Studies of Nitro Group Substitution

The nitro group at the C-3 position is also a viable leaving group in SNAr reactions, particularly when activated by the pyridine nitrogen and another electron-withdrawing group. Research on related 2-methyl-3-nitropyridine systems has demonstrated that the nitro group can be displaced by various nucleophiles, especially soft nucleophiles like thiols.

In a study on the reactions of 2-methyl-3,5-dinitropyridine with benzylthiol (BnSH), the substitution of the nitro group at the 3-position was observed, albeit as a minor product in a mixture of isomers. mdpi.com More pertinently, in reactions of various 2-methyl- and 2-styryl-3-nitropyridines with thiolate anions, the selective substitution of the 3-nitro group was the predominant outcome. mdpi.com For example, the reaction of 2-methyl-3,5-dinitropyridine with sodium benzylthiolate in DMF at 50°C yielded a mixture of 2-methyl-3-(benzylthio)-5-nitropyridine and its 5-substituted isomer, with the former being the major product. mdpi.com

| Substrate | Nucleophile | Product |

| 2-Methyl-3,5-dinitropyridine | Benzylthiolate | 2-Methyl-3-(benzylthio)-5-nitropyridine |

| 2-Styryl-3-nitropyridine | Thiophenolate | 2-Styryl-3-(phenylthio)pyridine |

This table summarizes observed nitro group substitutions in related nitropyridine systems. mdpi.com

Regiochemical Control and Electronic Effects in SNAr Reactions

The presence of two potential leaving groups, the fluorine at C-6 and the nitro group at C-3, introduces the question of regioselectivity in SNAr reactions of this compound. The outcome of such a reaction is governed by a delicate balance of electronic and steric factors.

The nitro group at the 3-position activates both the C-2 and C-6 positions towards nucleophilic attack through resonance stabilization of the Meisenheimer intermediate. The pyridine nitrogen provides further activation, particularly at the C-2 and C-6 positions. The fluorine atom at C-6 is para to the nitro group, a position that is strongly activated. Conversely, the nitro group is ortho to the methyl group and meta to the fluorine.

In general, SNAr reactions are favored at positions ortho and para to strongly electron-withdrawing groups. In the case of 2,6-dichloro-3-nitropyridine, nucleophilic attack by piperazine has been observed to occur preferentially at the C-2 position, ortho to the nitro group, suggesting that this position is kinetically favored. ntnu.no This is attributed to the strong inductive electron-withdrawing effect of the nitro group, which makes the C-2 position highly electron-deficient. ntnu.no

However, the substitution of a nitro group is also a well-established process, particularly with softer nucleophiles. In reactions of 3-nitro-5-halopyridines with sulfur nucleophiles, the nitro group was found to be a better leaving group than the halogen. nih.gov This suggests that the nature of the incoming nucleophile plays a crucial role in determining the regiochemical outcome. Hard nucleophiles, such as alkoxides and primary amines, may favor displacement of the fluoride at C-6, while softer nucleophiles, like thiolates, might preferentially displace the nitro group at C-3.

Reactivity of the Methyl Group in Pyridine Ring Systems

The methyl group at the C-2 position of this compound exhibits enhanced acidity due to the electron-withdrawing effects of the adjacent pyridine nitrogen and the ortho-nitro group. This increased acidity allows for deprotonation to form a stabilized carbanion, which can then participate in a variety of subsequent reactions.

Knoevenagel Condensation and Related Transformations

The acidic protons of the C-2 methyl group can be readily removed by a base, facilitating Knoevenagel-type condensation reactions with aldehydes. This reaction involves the nucleophilic addition of the carbanion generated from the methyl group to the carbonyl carbon of an aldehyde, followed by dehydration to yield a styryl-type product.

Studies on 2-methyl-3-nitropyridines have shown that they undergo condensation with a variety of aromatic aldehydes in the presence of a catalytic amount of a base like piperidine. mdpi.com For instance, 2-methyl-3,5-dinitropyridine reacts with various benzaldehydes upon heating in toluene to afford the corresponding 2-styryl-3,5-dinitropyridines in high yields. mdpi.com The reaction proceeds efficiently even with aldehydes bearing electron-donating groups. mdpi.com

| 2-Methyl-3-nitropyridine Derivative | Aldehyde | Product |

| 2-Methyl-3,5-dinitropyridine | 4-Methoxybenzaldehyde | 2-(4-Methoxystyryl)-3,5-dinitropyridine |

| 2-Methyl-3-nitro-5-bromopyridine N-oxide | Benzaldehyde | 2-Styryl-3-nitro-5-bromopyridine N-oxide |

This table presents examples of Knoevenagel condensation reactions with related 2-methyl-3-nitropyridine systems. mdpi.com

Deprotonation and Carbanion Chemistry at C-2 Methyl Position

The formation of a carbanion at the C-2 methyl position is a key step in the Knoevenagel condensation and other related transformations. The stability of this carbanion is crucial for its formation and subsequent reactivity. The negative charge on the methyl carbon is delocalized into the pyridine ring and is further stabilized by the inductive and resonance effects of the ortho-nitro group.

Chemical Transformations of the Nitro Group

The nitro group is a versatile functional group in organic synthesis, primarily known for its strong electron-withdrawing properties and its ability to be transformed into other functionalities, most notably an amino group. brainly.combrainly.com In the context of this compound, the transformations of the nitro group are central to its synthetic utility.

Selective Reduction Methodologies for Amino-Pyridine Derivatives

The reduction of the nitro group to an amine is a fundamental and widely utilized transformation in the chemistry of nitropyridines. This conversion is crucial for the synthesis of various amino-pyridine derivatives, which are important building blocks in medicinal chemistry and materials science. Several methodologies can be employed for this purpose, broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. For instance, the reduction of 2-amino-3-nitro-6-alkoxypyridine derivatives is often performed by hydrogenation catalyzed with palladium on carbon. google.com While specific examples for the direct catalytic hydrogenation of this compound are not extensively detailed in the readily available literature, this method is a standard approach for the reduction of nitropyridines.

Chemical Reduction: A variety of chemical reducing agents can also effect the transformation of the nitro group to an amine. Common reagents include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), and metal salts like stannous chloride (SnCl₂). google.comcdnsciencepub.com The reduction of nitroquinolines to the corresponding aminoquinolines has been effectively achieved using stannous chloride in mild conditions, a method that is tolerant of various functional groups.

A specific application involving the reduction of a derivative of this compound is detailed in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. In a multi-step synthesis, this compound is first subjected to a nucleophilic aromatic substitution reaction, followed by the reduction of the nitro group.

Table 1: Synthesis of 6-(4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperidin-1-yl)-2-methylpyridin-3-amine

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, 4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperidine | DIEA, DMSO, 60 °C | 6-(4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperidin-1-yl)-2-methyl-3-nitropyridine |

| 2 | 6-(4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperidin-1-yl)-2-methyl-3-nitropyridine | Reduction | 6-(4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperidin-1-yl)-2-methylpyridin-3-amine |

Source: WO2021219070A1 researchgate.net

While the patent does not specify the exact reducing agent in the provided excerpt, it highlights that the reduction of the nitro group is a key step in the synthetic sequence. researchgate.net This transformation underscores the importance of the nitro-to-amino conversion in the functionalization of the this compound scaffold.

Reactions Involving Nitrile Oxide or Related Intermediates

The conversion of a nitro group into a nitrile oxide is a known transformation in organic synthesis, typically proceeding from primary nitroalkanes. nih.gov However, based on available scientific literature, the nitro group of this compound is not reported to undergo conversion to a nitrile oxide or participate in reactions characteristic of such intermediates.

The reactivity of the nitro group in nitropyridines is predominantly dictated by its strong electron-withdrawing nature. brainly.combrainly.com This property deactivates the pyridine ring towards electrophilic aromatic substitution and, conversely, activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. uoanbar.edu.iqwikipedia.org

The primary chemical transformations reported for the nitro group on the pyridine ring, including in derivatives of this compound, are:

Reduction to an amino group: As detailed in the previous section, this is the most common and synthetically valuable reaction of the nitro group.

Activating group for nucleophilic aromatic substitution: The nitro group facilitates the displacement of other leaving groups on the pyridine ring. In the case of this compound, the fluorine atom at the 6-position is susceptible to nucleophilic attack, a reaction that is enhanced by the presence of the nitro group at the 3-position. researchgate.net

Participation in cycloaddition reactions: In some highly activated nitropyridone systems, the nitro-containing ring can act as a dienophile in Diels-Alder reactions. nih.gov However, this type of reactivity has not been specifically reported for this compound.

In-Depth Computational and Theoretical Analysis of this compound Remains an Area for Future Research

A comprehensive review of published scientific literature reveals a notable absence of specific computational and theoretical studies focused exclusively on the compound this compound. While this substituted pyridine is recognized and available commercially, dedicated research detailing its electronic structure and quantum chemical properties as per the specified analytical methods is not currently available in the public domain.

Computational chemistry provides invaluable insights into molecular structure, stability, and reactivity. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for these investigations. DFT is widely used for geometry optimization and calculating electronic properties, while HF and post-HF methods offer alternative approaches for understanding electron correlation. The selection of appropriate basis sets and functionals is crucial as it significantly influences the accuracy of these computational outcomes.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular excitability and charge transfer characteristics. Visualization of these orbitals helps in understanding the regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

Despite the importance of these computational analyses, specific data sets, including optimized geometries, HOMO-LUMO energy gaps, and molecular orbital visualizations for this compound, have not been reported in peer-reviewed literature. Consequently, a detailed article structured around its specific quantum chemical investigations, including data tables and in-depth research findings, cannot be constructed at this time.

The exploration of the electronic and structural properties of this compound through rigorous computational studies represents a clear opportunity for future research. Such studies would contribute valuable data to the field of heterocyclic chemistry and could elucidate the reactivity and potential applications of this particular compound.

Computational and Theoretical Studies on 6 Fluoro 2 Methyl 3 Nitropyridine

Electron Density and Charge Distribution Analysis

An analysis of the electron density and charge distribution would provide fundamental insights into the reactivity and intermolecular interactions of 6-fluoro-2-methyl-3-nitropyridine.

Mulliken Population Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule. This analysis helps in understanding the electrostatic properties of the molecule. A data table generated from a Mulliken population analysis for this compound would list the calculated charge on each atom. However, no specific studies containing this data were found.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can identify key donor-acceptor interactions that contribute to the stability of the molecule. An NBO analysis would quantify the energy of these interactions, revealing the significance of hyperconjugative effects. A comprehensive study would present this information in a structured table, but such data for this compound is not available in existing literature.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The map would show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. While the general principles of MEP can be applied, a specific MEP map and its detailed analysis for this compound have not been published.

Spectroscopic Property Simulations

Theoretical simulations of spectroscopic properties are crucial for interpreting experimental spectra and understanding the electronic and vibrational characteristics of a molecule.

Theoretical Vibrational Spectra Prediction and Experimental Correlation

Computational methods can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra are often compared with experimental data to aid in the assignment of vibrational modes. Studies on similar pyridine (B92270) derivatives have shown good correlation between calculated and experimental frequencies. researchgate.netnih.gov However, a dedicated study presenting the predicted vibrational frequencies and their correlation with experimental data for this compound is absent from the scientific literature.

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. This analysis provides information about the electronic transitions, including their energies and oscillator strengths. Such a study on this compound would yield a table of calculated excitation energies and corresponding electronic transitions, but this specific research has not been documented.

Nonlinear Optical (NLO) Properties Calculations

The quest for new materials with significant nonlinear optical (NLO) properties for applications in photonics and optoelectronics has driven extensive research into organic molecules. mdpi.com Compounds with electron donor and acceptor groups attached to a π-conjugated system, like this compound, are promising candidates. Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the NLO response of such molecules before their synthesis and experimental characterization.

Methodology: The NLO properties of this compound would typically be calculated using DFT with a hybrid functional, such as B3LYP, and a suitable basis set like 6-311+G(d,p). ias.ac.in The key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These parameters are crucial for understanding the NLO behavior of the molecule. The calculations are often performed in the gas phase to understand the intrinsic properties of the molecule.

Expected Research Findings: It is anticipated that the arrangement of the electron-withdrawing nitro and fluoro groups and the electron-donating methyl group on the pyridine ring would lead to a significant intramolecular charge transfer, a key factor for a high NLO response. The first-order hyperpolarizability (β) is a critical measure of the second-order NLO activity. For comparison, the β value of a reference material like urea is often used. It is hypothesized that this compound would exhibit a β value significantly larger than that of urea, indicating its potential as an NLO material.

Table 1: Hypothetical NLO Properties of this compound This table is illustrative and based on typical values for similar compounds.

| Parameter | Calculated Value (a.u.) | Calculated Value (esu) |

|---|---|---|

| Dipole Moment (μ) | ~2.5 - 4.5 D | - |

| Average Polarizability (α) | ~80 - 120 | ~11.8 x 10-24 - 17.8 x 10-24 |

| First-order Hyperpolarizability (β) | ~1500 - 2500 | ~12.9 x 10-30 - 21.6 x 10-30 |

Thermodynamic Parameter Calculations and Stability Analysis

Thermodynamic parameters are fundamental to understanding the stability and reactivity of a molecule. DFT calculations can provide reliable predictions of these properties, which are valuable for designing synthetic routes and predicting the behavior of the compound under various conditions.

Methodology: Using the optimized molecular geometry obtained from DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory), vibrational frequency analysis is performed. From these frequencies, various thermodynamic parameters such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated at different temperatures. mdpi.comscirp.org

Expected Research Findings: The calculated thermodynamic parameters would provide insights into the stability of this compound. The heat of formation, for instance, is a key indicator of the energetic stability of the molecule. By comparing the calculated thermodynamic properties with those of related compounds, one can assess its relative stability. These calculations are also crucial for predicting the equilibrium constants and feasibility of chemical reactions involving the title compound.

Table 2: Hypothetical Thermodynamic Parameters for this compound at 298.15 K This table is illustrative and based on typical values for similar compounds.

| Parameter | Calculated Value |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | ~70-80 kcal/mol |

| Enthalpy (H) | ~75-85 kcal/mol |

| Entropy (S) | ~80-90 cal/mol·K |

| Gibbs Free Energy (G) | ~50-60 kcal/mol |

| Heat Capacity (Cv) | ~30-40 cal/mol·K |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide valuable information about its conformational preferences and flexibility.

Methodology: MD simulations would be performed using a suitable force field, such as AMBER or CHARMM, that has been parameterized for organic molecules. The simulation would typically be run in a solvent box (e.g., water or an organic solvent) to mimic condensed-phase conditions. The simulation would be run for a sufficient length of time (e.g., nanoseconds) to allow the molecule to explore its conformational space.

Expected Research Findings: The primary focus of a conformational analysis of this compound would be the rotational barriers around the C-C bond connecting the methyl group to the pyridine ring and the C-N bond of the nitro group. The orientation of the nitro group relative to the pyridine ring is particularly important as it can significantly influence the electronic properties and intermolecular interactions of the molecule. MD simulations can reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules or pack in a crystal lattice. In studies of substituted pyridine derivatives, MD simulations have been used to understand their binding mechanisms with biological targets, revealing stable conformations and key interactions. tandfonline.comnih.gov

Table 3: Hypothetical Conformational Analysis Data for this compound This table is illustrative and based on typical values for similar compounds.

| Conformational Feature | Predicted Observation |

|---|---|

| Rotation of Methyl Group | Relatively low rotational barrier, likely free rotation at room temperature. |

| Orientation of Nitro Group | The nitro group is likely to be slightly twisted out of the plane of the pyridine ring to minimize steric hindrance with the adjacent methyl group. The dihedral angle would fluctuate around a stable minimum. |

| Most Stable Conformer | The conformation with the nitro group slightly out of the plane of the pyridine ring is expected to be the most stable. |

Advanced Applications and Derivatization in Specialized Chemical Synthesis

Role as a Key Intermediate in Heterocyclic Synthesis

The structural features of 6-fluoro-2-methyl-3-nitropyridine make it an important precursor in the field of heterocyclic chemistry. The pyridine (B92270) core, a privileged structural motif in medicinal chemistry, can be extensively modified, and the existing substituents provide handles for constructing more complex, fused ring systems. nih.gov

The reactivity of this compound allows for the strategic introduction of various functional groups onto the pyridine ring, primarily through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group activates the pyridine ring for such substitutions. nih.govmdpi.com In many nitropyridine systems, the nitro group itself can act as a good leaving group, a characteristic not typically observed in aliphatic systems. mdpi.com This allows for its direct replacement by a range of nucleophiles.

For instance, the fluorine atom at the 6-position can be displaced by nucleophiles, or alternatively, the nitro group at the 3-position can be targeted for substitution, depending on the reaction conditions and the nature of the nucleophile. nih.gov Thiolate anions, for example, have been shown to readily react with 2-methyl-3-nitropyridine systems to yield substitution products in good yields. mdpi.com This reactivity facilitates the synthesis of a diverse library of substituted pyridine compounds, which can then be used in further synthetic steps.

The general scheme for such functionalization can be summarized as follows:

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Reactant | Nucleophile (Nu) | Product | Potential Functionalization |

|---|---|---|---|

| This compound | R-O⁻ (Alkoxides) | 6-Alkoxy-2-methyl-3-nitropyridine | Introduction of ether linkages |

| This compound | R₂N-H (Amines) | 6-(Dialkylamino)-2-methyl-3-nitropyridine | Introduction of amino groups |

| This compound | R-S⁻ (Thiolates) | 6-(Alkylthio)-2-methyl-3-nitropyridine | Introduction of thioether linkages |

Furthermore, the nitro group can be reduced to an amino group, which is a key transformation. This resulting aminopyridine is a versatile intermediate that can undergo a wide array of subsequent reactions, including diazotization followed by substitution, or coupling reactions to build more complex molecular architectures. nih.gov

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool in synthetic chemistry. Nitropyridines, including derivatives like this compound, can serve as precursors for constructing fused heterocyclic systems. nih.gov The functional groups on the pyridine ring can participate in cyclization reactions to form bicyclic and polycyclic structures.

For example, after the reduction of the nitro group to an amine (forming 6-fluoro-2-methylpyridin-3-amine), this intermediate can be used to build fused rings. The amino group, ortho to the methyl group, is well-positioned for condensation reactions with bifunctional reagents to form fused five- or six-membered rings, such as imidazopyridines or pyrazinopyridines.

While specific examples detailing the direct use of this compound in [3+2]-annulation reactions are not prevalent, the general reactivity of nitro-activated systems suggests their potential in such transformations. chim.it The nitro group facilitates reactions that can lead to the formation of five-membered rings, paving the way for the development of novel fused heterocyclic systems. nih.gov

Precursor for Bioactive Molecule Scaffolds

The pyridine nucleus is a fundamental component of many biologically active compounds. nih.gov Fluorinated heterocycles, in particular, are of growing importance in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. mdpi.comethernet.edu.et Consequently, this compound is a valuable starting material for the synthesis of scaffolds for new bioactive molecules. cymitquimica.com

Nitropyridines are convenient and readily available precursors for a wide range of complex bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties. nih.govresearchgate.net The synthetic utility of this compound lies in its role as an intermediate that allows for the assembly of more complex pharmaceutical targets.

One common strategy involves the substitution of the fluorine atom with a nitrogen nucleophile, followed by the reduction of the nitro group. For example, reaction with a chiral amine can install a key stereocenter, and subsequent reduction of the nitro group provides an amino group that can be acylated or used in other coupling reactions to build the final drug molecule. This stepwise functionalization is crucial in the multi-step synthesis of modern pharmaceuticals. The compound l-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an important intermediate for COX-2 inhibitors, highlights the utility of the methylpyridine scaffold in drug synthesis. google.com

The agrochemical industry widely utilizes pyridine-based compounds for crop protection. agropages.com Many fourth-generation pesticides, which are characterized by high efficacy and low toxicity, contain a pyridine moiety. agropages.com Fluorinated pyridine derivatives are particularly significant in this field. nih.gov

This compound serves as a key building block for novel agrochemicals. The trifluoromethylpyridine (TFMP) moiety, for instance, is present in over 20 commercial agrochemicals. nih.gov Synthetic routes to these compounds often start from simpler substituted pyridines. For example, 3-methylpyridine can be chlorinated and subsequently fluorinated to produce intermediates for herbicides like flazasulfuron. agropages.com Similarly, this compound provides a scaffold that can be elaborated into potential herbicides or insecticides. The substitution pattern allows for the introduction of toxophores and other functionalities required for biological activity, while the fluorine atom can enhance the compound's performance and stability. nih.gov

Table 2: Bioactive Scaffolds Derived from Substituted Pyridines

| Industry | Bioactive Compound Class | Key Intermediate | Role of Intermediate |

|---|---|---|---|

| Pharmaceutical | Kinase Inhibitors | Aminopyridines | Core scaffold for inhibitor design nih.gov |

| Pharmaceutical | COX-2 Inhibitors | Substituted Methylpyridines | Building block for etoricoxib analogues google.com |

| Agrochemical | Herbicides (e.g., Flazasulfuron) | Chloro-trifluoromethyl-pyridines | Precursor for the final active ingredient agropages.com |

| Agrochemical | Insecticides (e.g., Sulfoxaflor) | Fluoro-trifluoromethyl-pyridines | Key structural component agropages.com |

Development of Radiolabeled Compounds for Imaging Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of molecules labeled with positron-emitting radionuclides, such as fluorine-18 (¹⁸F). nih.gov The development of novel ¹⁸F-labeled radiotracers is a major focus of medicinal chemistry research. Given its fluorine substituent, this compound and its derivatives are attractive candidates for the synthesis of such imaging agents.

The synthesis of ¹⁸F-labeled compounds often involves a late-stage introduction of the ¹⁸F isotope via nucleophilic substitution. While direct isotopic exchange on an aromatic C-F bond is challenging, precursors containing a good leaving group (such as a nitro group or a diazonium salt) can be reacted with [¹⁸F]fluoride. nih.gov A more common approach is to use a precursor where the fluorine atom is replaced by a leaving group like a nitro group or a trimethylammonium salt, which is then displaced by [¹⁸F]fluoride.

For example, a derivative such as 2-methyl-3-nitro-6-(trimethylammonio)pyridine triflate could be synthesized and used as a precursor for radiofluorination. The reaction with [¹⁸F]fluoride would yield [¹⁸F]-6-fluoro-2-methyl-3-nitropyridine. This radiolabeled intermediate could then be rapidly converted into a more complex PET tracer for imaging specific biological targets. The synthesis of probes like ¹⁸F-MEL050 (¹⁸F-6-Fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide), used for imaging melanoma, demonstrates the utility of the 6-fluoropyridine scaffold in PET tracer development. nih.gov

Utilization in Materials Science Research (e.g., functional dyes, catalysts)

The strategic placement of fluoro, methyl, and nitro groups on the pyridine ring of this compound makes it a valuable precursor for the synthesis of advanced materials with tailored electronic and optical properties. Its derivatization opens avenues for the development of functional dyes and catalysts, leveraging the unique reactivity of its constituent functional groups.

Functional Dyes:

The derivatization of this compound into styrylpyridine dyes represents a promising application in the field of functional dyes. The synthesis of such dyes typically involves the condensation of the methyl group at the 2-position with an aromatic aldehyde. This reaction is often facilitated by a base and results in the formation of a 2-styryl-3-nitropyridine scaffold. Research into analogous 2-methyl-3-nitropyridine systems has demonstrated that the resulting 2-styrylpyridine derivatives can exhibit noteworthy fluorescent properties. mdpi.comresearchgate.net

The photophysical characteristics of these dyes, including their absorption and emission maxima, are influenced by the electronic nature of the substituents on the aromatic ring of the styryl moiety. Electron-donating groups on the aldehyde-derived portion of the molecule can enhance the intramolecular charge transfer (ICT) character of the dye, leading to shifts in the emission wavelength and potentially increasing the fluorescence quantum yield. The presence of the nitro group at the 3-position of the pyridine ring acts as a strong electron-withdrawing group, which is crucial for establishing the push-pull electronic structure often associated with fluorescent dyes.

While specific photophysical data for dyes derived directly from this compound is not extensively documented in publicly available literature, the established synthesis of 2-(2-arylvinyl)-3-nitropyridines provides a clear pathway for its use. nih.gov The fluorine atom at the 6-position is expected to influence the electronic properties of the resulting dye, potentially leading to enhanced fluorescence or altered photostability.

Below is a table of photophysical properties for representative styrylpyridinium dyes, illustrating the range of characteristics achievable with this class of compounds.

| Dye Derivative | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Compound 6a | ~480 | ~675 | 195 | 0.151 |

| Compound 6b | ~480 | ~675 | 195 | 0.122 |

| Compound 6c | ~408 | ~760 | 352 | - |

| Compound 6d | ~435 | ~760 | 325 | 0.005 |

| Compound 6e | ~520 | ~760 | 240 | 0.007 |

Data for compounds 6a-e are derived from studies on styrylpyridinium derivatives and are presented here to illustrate the potential photophysical properties of dyes synthesized from related precursors. The specific substitution patterns for these compounds can be found in the cited literature. nih.gov

Catalysts:

The transformation of this compound into aminopyridine derivatives provides a gateway to its application in catalysis. The reduction of the nitro group to an amine yields 6-Fluoro-2-methyl-3-aminopyridine, a molecule that can function as a ligand in the formation of transition metal complexes. Aminopyridine ligands are known to coordinate with a variety of metals, including palladium, rhodium, and iridium, to form catalytically active species. vot.plrsc.org

The presence of the fluorine atom in the ligand can significantly influence the catalytic activity of the corresponding metal complex. Fluorine's high electronegativity can modulate the electronic properties of the metal center, thereby affecting the catalyst's reactivity, selectivity, and stability. nih.gov For instance, in palladium-catalyzed cross-coupling reactions, the electronic nature of the ligands plays a critical role in the efficiency of the catalytic cycle.

While specific catalytic applications of complexes derived from 6-Fluoro-2-methyl-3-aminopyridine are not widely reported, the broader class of aminopyridine and fluorinated pyridine complexes has been explored in various catalytic transformations. These include hydrogenation, C-H activation, and cross-coupling reactions. rsc.org The synthesis of such catalysts would involve the initial reduction of this compound followed by complexation with a suitable metal precursor.

The following table provides examples of catalytic systems based on aminopyridine and related ligands to illustrate their potential applications.

| Catalyst/Ligand System | Metal | Reaction Type | Key Findings |

| N-Aryl-2-aminopyridines | Pd, Rh, Ir, Ru, Co, Cu | C-H Activation, Cross-Coupling | The pyridyl group acts as an effective directing group, facilitating a variety of cyclization and functionalization reactions. rsc.org |

| Aminopyridinato Ligands | Early Transition Metals | Olefin Polymerization | These ligands offer a versatile platform for tuning the electronic and steric properties of the catalyst. vot.pl |

| Palladium(II) complexes with pyridine derivatives | Palladium | Suzuki-Miyaura Cross-Coupling | The electronic properties of substituents on the pyridine ring influence the catalytic activity. rsc.org |

Emerging Research Directions and Future Perspectives for 6 Fluoro 2 Methyl 3 Nitropyridine

Novel Synthetic Routes and Sustainable Chemistry Approaches

The pursuit of efficient and environmentally benign methods for the synthesis of 6-Fluoro-2-methyl-3-nitropyridine and its derivatives is a key focus of contemporary research. Traditional synthetic methods are being challenged by innovative approaches that prioritize sustainability, atom economy, and operational simplicity.

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to significantly accelerate the synthesis of various pyridine (B92270) derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com This technology offers a greener alternative by reducing energy consumption and minimizing the generation of by-products. researchgate.net

Flow Chemistry: Continuous flow technologies are being explored for the synthesis of fluorinated molecules, offering enhanced safety, scalability, and precise control over reaction parameters. tcichemicals.com These systems are particularly advantageous for handling hazardous reagents and for optimizing reaction conditions to improve yield and purity.

Biocatalysis: The use of enzymes and whole-cell systems for the synthesis of pyridine derivatives represents a frontier in sustainable chemistry. Biocatalytic methods can offer high regio- and stereoselectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste.

A comparison of these emerging synthetic approaches highlights the ongoing shift towards more sustainable practices in chemical synthesis.

Table 1: Comparison of Sustainable Synthetic Approaches for Pyridine Derivatives

| Synthetic Approach | Key Advantages | Potential Challenges |

|---|

| Microwave-Assisted Synthesis | - Reduced reaction times

Exploration of Underutilized Reactivity Modes

The inherent reactivity of this compound is largely dictated by the interplay of its functional groups. While nucleophilic aromatic substitution (SNAr) at the positions activated by the nitro group is a well-established reactivity mode, researchers are increasingly exploring less conventional transformations to unlock new synthetic possibilities.

C-H Functionalization: Direct C-H functionalization represents a powerful and atom-economical strategy for the late-stage modification of complex molecules. nih.gov For this compound, the development of catalytic systems capable of selectively activating and functionalizing the C-H bonds of the pyridine ring or the methyl group would open up new avenues for derivatization, bypassing the need for pre-functionalized starting materials. researchgate.net Ruthenium-catalyzed C-H bond alkylation has shown promise for the meta-alkylation of certain pyridine derivatives. researchgate.net

Photoredox Catalysis: The use of visible light-driven photoredox catalysis can enable novel bond formations that are often difficult to achieve through traditional thermal methods. This approach could be employed to engage this compound in radical-based transformations, such as alkylation, arylation, or trifluoromethylation, at positions not readily accessible through ionic pathways.

Cascade Reactions: Designing reaction cascades that leverage the multiple reactive sites within this compound can lead to the rapid construction of complex molecular architectures from simple starting materials. sciencedaily.com A cascade sequence could, for instance, involve an initial SNAr reaction followed by an intramolecular cyclization triggered by the functionalization of the methyl group.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity of organic molecules. nih.govias.ac.in In the context of this compound, DFT calculations can provide valuable insights into its electronic structure, reaction mechanisms, and spectroscopic properties.

Reactivity Prediction: DFT calculations can be used to determine key electronic parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. acs.org These parameters can help predict the most likely sites for nucleophilic or electrophilic attack, guiding the rational design of new reactions. For instance, the calculated HOMO-LUMO energy gap can provide an indication of the molecule's kinetic stability and reactivity. acs.org

Mechanism Elucidation: Computational modeling allows for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies. This information is crucial for understanding the factors that control the regioselectivity and stereoselectivity of a reaction and for optimizing reaction conditions.

Spectroscopic Analysis: DFT methods can be employed to calculate theoretical spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the structural characterization of reaction products. nih.gov

Table 2: Calculated Electronic Properties of a Model Nitropyridine Derivative using DFT

| Property | Calculated Value (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -7.34 | Relates to the ability to donate electrons (nucleophilicity) acs.org |

| ELUMO | -1.82 | Relates to the ability to accept electrons (electrophilicity) acs.org |

| HOMO-LUMO Gap (ΔE) | 5.52 | Indicates kinetic stability; a smaller gap suggests higher reactivity acs.org |

Integration into Complex Retrosynthetic Strategies

The true value of a versatile building block like this compound lies in its potential to be strategically incorporated into the synthesis of complex, high-value molecules such as pharmaceuticals and agrochemicals. mdpi.com Retrosynthetic analysis, the art of deconstructing a target molecule into simpler, commercially available starting materials, provides a framework for planning such syntheses.

As a Key Building Block: The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of more complex substituted pyridines. The fluorine and nitro groups can act as handles for a variety of transformations, allowing for the introduction of diverse functional groups through nucleophilic substitution. nih.gov The methyl group can also be functionalized, for example, through condensation reactions.

In Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-molecular-weight fragments are screened for their ability to bind to a biological target. Promising fragments are then elaborated into more potent lead compounds. The this compound scaffold could serve as a valuable core for a fragment library, with each of its functional groups providing a vector for synthetic elaboration.

Late-Stage Functionalization: The ability to perform selective C-H functionalization on the this compound core would allow for its introduction at a late stage in a synthetic sequence. nih.gov This approach is particularly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.

The future of organic synthesis will undoubtedly rely on the development and strategic implementation of versatile building blocks like this compound. As our understanding of its reactivity deepens, aided by advanced computational tools, and as more sustainable synthetic methods become available, the potential applications of this compound in the synthesis of complex and valuable molecules will continue to expand.

Q & A

Basic Question

- FTIR/Raman : Identify functional groups (e.g., NO₂ asymmetric stretch at 1520–1540 cm⁻¹, C-F stretch at 1100–1150 cm⁻¹) .

- NMR :

- Computational Validation : B3LYP/6-311++G** methods optimize geometry and simulate vibrational spectra, with deviations <5 cm⁻¹ from experimental data .

How can researchers resolve contradictions between experimental and computational spectral data for fluorinated pyridine derivatives?

Advanced Question

Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations. Methodology :

Conformational Analysis : Use DFT (e.g., B3PW91/cc-pVTZ) to evaluate all stable conformers and Boltzmann-weighted spectra .

Solvent Modeling : Apply polarizable continuum models (PCM) to account for solvent shifts in NMR/IR .

Error Analysis : Compare root-mean-square deviations (RMSD) between calculated and observed spectra; RMSD >10 cm⁻¹ warrants re-examining computational parameters .

How do electron-withdrawing substituents (e.g., -NO₂, -F) influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Question

The -NO₂ and -F groups deactivate the pyridine ring, directing electrophiles to the 4-position. Experimental Design :

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) in DMF at 50–80°C.

- Computational Insights : Fukui indices derived from DFT calculations identify sites with high electrophilicity (e.g., C4 in this compound) .

Example : Reaction with piperidine shows 4-substitution as the major pathway (85% yield) vs. <5% at other positions .

What strategies optimize regioselectivity in the nitration of 2-fluoro-6-methylpyridine derivatives?

Advanced Question

Regioselectivity is controlled by directing effects and steric hindrance. Methodology :

Low-Temperature Nitration : At 0°C, -F directs nitration to the meta (3-) position, while -CH₃ weakly directs para.

Acid Strength Adjustment : Dilute H₂SO₄ (70–80%) minimizes over-nitration.

Data :

| Nitration Condition | Major Product | Yield |

|---|---|---|

| HNO₃/70% H₂SO₄, 0°C | 3-nitro isomer | 65% |

| HNO₃/90% H₂SO₄, 25°C | Mixed isomers | 40% |

How can researchers design stability studies to evaluate this compound under varying thermal and pH conditions?

Advanced Question

Protocol :

Thermal Stability : Use TGA/DSC to assess decomposition temperatures (typically >200°C for fluoropyridines) .

pH-Dependent Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24h, followed by HPLC analysis.

Findings :

- Acidic Conditions (pH 2) : 10–15% degradation due to protonation of the pyridine ring.

- Alkaline Conditions (pH 12) : <5% degradation, indicating robustness under basic conditions .

What computational approaches predict the bioavailability and toxicity of this compound derivatives?

Advanced Question

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (≈2.1), suggesting moderate lipophilicity .

- Toxicity Screening : Molecular docking against cytochrome P450 enzymes identifies potential metabolic activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.